

An In-depth Technical Guide to Acetobromo- α -D-galactose: Structure, Stereochemistry, and Applications

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Compound of Interest

Compound Name: *alpha-D-Galactopyranosyl
bromide, tetraacetate*

Cat. No.: B013513

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acetobromo- α -D-galactose (2,3,4,6-tetra-O-acetyl- α -D-galactopyranosyl bromide), a key glycosyl donor in carbohydrate chemistry. The document details its chemical structure, stereochemistry, and physical properties. Furthermore, it presents representative experimental protocols for its synthesis, purification, and characterization, alongside its primary application in the Koenigs-Knorr glycosylation reaction for the formation of α - and β -galactosides. This guide is intended to be a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.

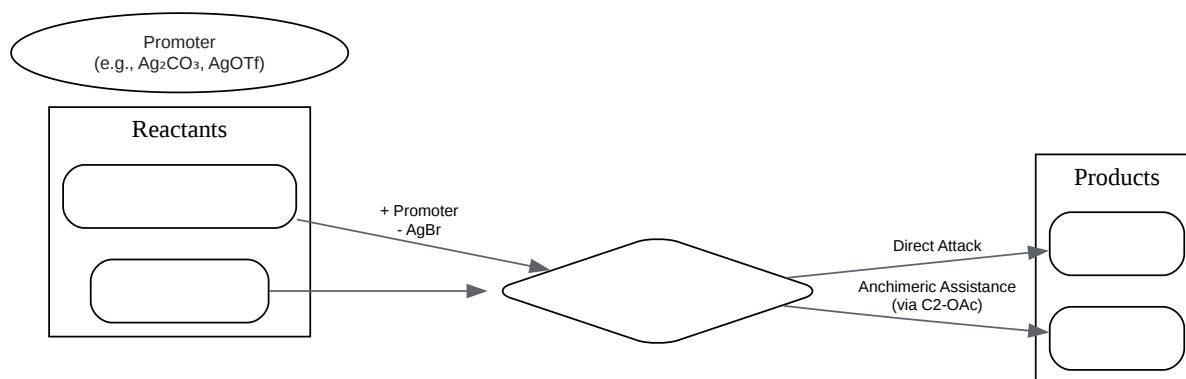
Chemical Structure and Stereochemistry

Acetobromo- α -D-galactose, also known as 2,3,4,6-tetra-O-acetyl- α -D-galactopyranosyl bromide, is a fully protected derivative of D-galactose. The pyranose ring is in a chair conformation, and the stereochemistry of the substituents is crucial for its reactivity and the stereochemical outcome of glycosylation reactions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate[1].

The key stereochemical features are:

- D-configuration: The stereocenter at C5 has the R-configuration, defining it as a D-sugar.
- Galacto-configuration: The hydroxyl group at C4 is in an axial position, distinguishing it from the glucose analogue where it is equatorial.
- α -anomer: The bromine atom at the anomeric carbon (C1) is in an axial position. This is a critical feature as it influences the stereoselectivity of glycosylation reactions. The anomeric configuration is typically confirmed by ^1H NMR spectroscopy, where the coupling constant between H1 and H2 ($J_{1,2}$) is characteristically around 4 Hz for the α -anomer.

The chemical structure, including the stereochemistry, is unambiguously represented by its SMILES (Simplified Molecular Input Line Entry System) string: CC(=O)OC[C@@H]1--INVALID-LINK--Br)OC(=O)C)OC(=O)C)OC(=O)C[1].



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References

- 1. alpha-Acetobromogalactose | C₁₄H₁₉BrO₉ | CID 2734143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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